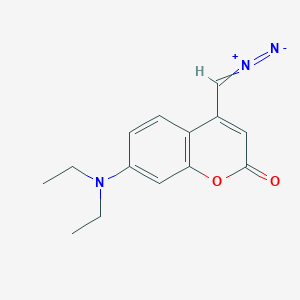

4-(Diazomethyl)-7-(diethylamino)coumarin

Descripción general

Descripción

4-(Diazomethyl)-7-(diethylamino)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and fluorescence studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diazomethyl)-7-(diethylamino)coumarin typically involves the introduction of the diazomethyl group into the coumarin scaffold. One common method is the reaction of 7-(diethylamino)coumarin with diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk associated with handling diazomethane. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality of the product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Diazomethyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the compound with the diazomethyl group converted to a methyl group.

Substitution: Substituted coumarin derivatives with various functional groups replacing the diazomethyl group.

Aplicaciones Científicas De Investigación

4-(Diazomethyl)-7-(diethylamino)coumarin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical reactions and studies due to its strong fluorescence properties.

Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.

Medicine: Investigated for its potential anticancer and antimicrobial activities.

Industry: Utilized in the development of fluorescent dyes and materials for optical applications

Mecanismo De Acción

The mechanism of action of 4-(Diazomethyl)-7-(diethylamino)coumarin involves its interaction with molecular targets through its diazomethyl and diethylamino groups. These groups facilitate binding to specific proteins and enzymes, leading to the modulation of biological pathways. The compound’s fluorescence properties also enable it to act as a probe for studying molecular interactions and dynamics .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminocoumarin: Known for its biological activities and used as a building block in organic synthesis.

7-Diethylaminocoumarin: Similar in structure but lacks the diazomethyl group, limiting its reactivity compared to 4-(Diazomethyl)-7-(diethylamino)coumarin.

Coumarin: The parent compound with a wide range of applications in medicinal chemistry and material science .

Uniqueness

This compound stands out due to the presence of both diazomethyl and diethylamino groups, which enhance its reactivity and fluorescence properties. This makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

4-(Diazomethyl)-7-(diethylamino)coumarin is a synthetic compound belonging to the coumarin family, known for its unique fluorescence properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 257.29 g/mol

- Structure : The compound features a coumarin backbone with a diazomethyl group and diethylamino substituent, contributing to its fluorescence characteristics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Antioxidant Activity

The compound has also shown antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

Target Interaction

The primary mechanism involves the inhibition of hyaluronan (HA) synthesis. HA is a significant component of the extracellular matrix involved in inflammation and cancer progression. By inhibiting HA synthesis, this compound disrupts several biochemical pathways related to cell signaling and migration.

Biochemical Pathways

- Inhibition of HA Synthesis : This leads to reduced inflammation and altered cellular behavior in disease models.

- Cell Signaling Modulation : The compound may influence gene expression and cellular metabolism through its interaction with signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is metabolized into bioactive forms that retain its biological effects. Studies indicate that the compound's bioavailability and metabolic stability enhance its potential therapeutic applications.

Study on Antimicrobial Effects

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL. The study concluded that the compound could be a candidate for developing new antimicrobial therapies .

Antioxidant Activity Assessment

A recent investigation into the antioxidant capacity of this compound employed DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent scavenging effect, with an IC50 value of 25 µM, highlighting its potential as an antioxidant agent in therapeutic applications.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(diazomethyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJREJZJPCLZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88861-43-2 | |

| Record name | 4-(Diazomethyl)-7-(diethylamino)coumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088861432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.